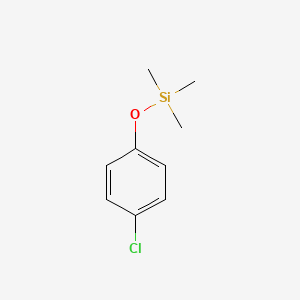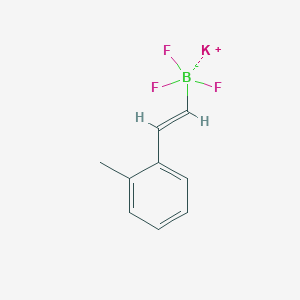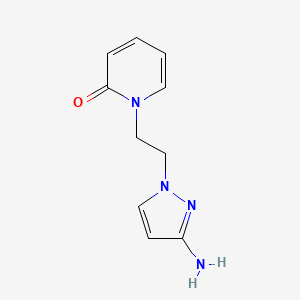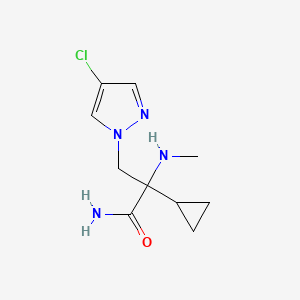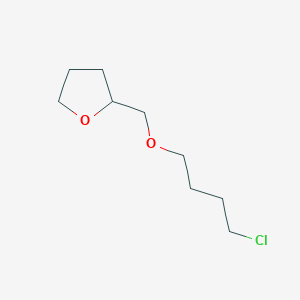
2-((4-Chlorobutoxy)methyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorobutoxy)methyl)tetrahydrofuran is a chemical compound with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol It is a derivative of tetrahydrofuran, a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutoxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-chlorobutanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-((4-Chlorobutoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-((4-Chlorobutoxy)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((4-Chlorobutoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Tetrahydrofuran: A parent compound with a simpler structure.
2-Methyltetrahydrofuran: A derivative with a methyl group instead of the chlorobutoxy group.
4-Chlorobutanol: A precursor used in the synthesis of 2-((4-Chlorobutoxy)methyl)tetrahydrofuran.
Uniqueness
This compound is unique due to the presence of the chlorobutoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
属性
分子式 |
C9H17ClO2 |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
2-(4-chlorobutoxymethyl)oxolane |
InChI |
InChI=1S/C9H17ClO2/c10-5-1-2-6-11-8-9-4-3-7-12-9/h9H,1-8H2 |
InChI 键 |
YSJREGJETOKNLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


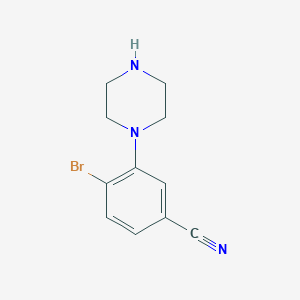
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
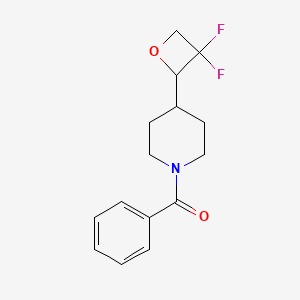

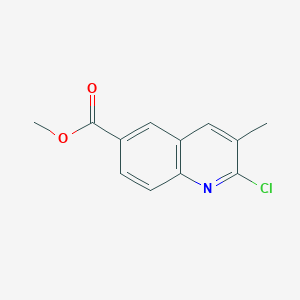
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
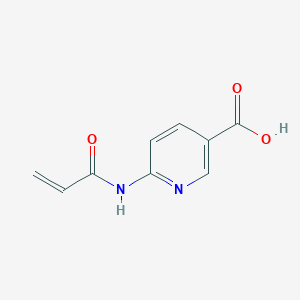
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
